molecular formula C10H12O4 B1529968 5-Hydroxy-2-isopropoxybenzoic acid CAS No. 1243364-88-6

5-Hydroxy-2-isopropoxybenzoic acid

Cat. No. B1529968
M. Wt: 196.2 g/mol
InChI Key: KMENDMXZZJSWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-isopropoxybenzoic acid (5-HIPB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 115-117°C. 5-HIPB is a versatile compound that has a wide range of applications in various scientific fields. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in analytical chemistry, and as a catalyst in organic reactions. In addition, 5-HIPB has been found to have biological activity, and has been studied for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 5-Hydroxy-2-isopropoxybenzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to act by inhibiting the activity of enzymes involved in the synthesis of certain proteins and lipids, such as cyclooxygenase-2 and lipoxygenase.

Biochemical And Physiological Effects

5-Hydroxy-2-isopropoxybenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. It has also been found to inhibit the activity of enzymes involved in the synthesis of certain proteins and lipids, such as cyclooxygenase-2 and lipoxygenase. In addition, 5-Hydroxy-2-isopropoxybenzoic acid has been found to have anti-bacterial and anti-fungal properties, and to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Hydroxy-2-isopropoxybenzoic acid in laboratory experiments include its low cost, ease of synthesis, and versatility. It is a relatively inexpensive compound, and can be synthesized in a variety of ways. In addition, it can be used as a reagent in a wide range of reactions, and can be used to synthesize a variety of compounds. The main limitation of using 5-Hydroxy-2-isopropoxybenzoic acid in laboratory experiments is that it is not very soluble in water, and so must be dissolved in a suitable solvent before use.

Future Directions

The potential therapeutic applications of 5-Hydroxy-2-isopropoxybenzoic acid are still being explored. Further research is needed to determine its efficacy in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, further research is needed to determine its potential use in the treatment of cardiovascular and metabolic diseases, as well as its potential use as an antioxidant. Furthermore, further research is needed to determine the exact mechanism of action of 5-Hydroxy-2-isopropoxybenzoic acid, as well as its potential side effects. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 5-Hydroxy-2-isopropoxybenzoic acid.

Scientific Research Applications

5-Hydroxy-2-isopropoxybenzoic acid has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a treatment for Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, 5-Hydroxy-2-isopropoxybenzoic acid has been studied for its potential use in the treatment of cardiovascular and metabolic diseases, as well as for its potential use as an antioxidant.

properties

IUPAC Name

5-hydroxy-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENDMXZZJSWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-isopropoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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